1-Methoxycyclopropane-1-carboxylic acid
CAS No.: 100683-08-7
Cat. No.: VC21321197
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100683-08-7 |
---|---|
Molecular Formula | C5H8O3 |
Molecular Weight | 116.11 g/mol |
IUPAC Name | 1-methoxycyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) |
Standard InChI Key | HPOWDCXQUZLJRQ-UHFFFAOYSA-N |
SMILES | COC1(CC1)C(=O)O |
Canonical SMILES | COC1(CC1)C(=O)O |
Introduction
Basic Properties and Structural Characteristics
1-Methoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It features a cyclopropane ring with a methoxy group and a carboxylic acid functional group attached to the same carbon atom, creating a quaternary carbon center that contributes to its unique reactivity patterns. The compound is registered with the Chemical Abstracts Service (CAS) under the number 100683-08-7 .
The structural characteristics of 1-methoxycyclopropane-1-carboxylic acid can be represented using various chemical identifiers that are essential for database searching and compound identification:
Identifier Type | Value |
---|---|
IUPAC Name | 1-methoxycyclopropane-1-carboxylic acid |
Molecular Formula | C5H8O3 |
SMILES Notation | COC1(CC1)C(=O)O |
InChI | InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) |
InChIKey | HPOWDCXQUZLJRQ-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 1-methoxycyclopropane-1-carboxylic acid
Physical and Chemical Properties
The physical and chemical properties of 1-methoxycyclopropane-1-carboxylic acid determine its behavior in various chemical reactions and biological systems. While detailed physical data is limited in the available literature, the compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 116.12 g/mol |
Physical State | Solid (presumed based on similar compounds) |
Typical Commercial Purity | 97% |
Functional Groups | Cyclopropane ring, methoxy group, carboxylic acid |
Table 2: Physical and chemical properties of 1-methoxycyclopropane-1-carboxylic acid
The compound contains two key functional groups: a methoxy group that can participate in substitution reactions and a carboxylic acid group capable of acid-base chemistry and various derivatization reactions. The cyclopropane ring introduces ring strain, which contributes to the compound's reactivity in ring-opening reactions.
Synthesis and Preparation Methods
The synthesis of 1-methoxycyclopropane-1-carboxylic acid can be achieved through several synthetic routes, with cyclopropanation reactions being a common approach.
Common Synthetic Approaches
One established method for synthesizing 1-methoxycyclopropane-1-carboxylic acid involves cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. These reactions allow for the formation of the cyclopropane ring structure, which can then be functionalized to introduce the methoxy and carboxylic acid groups.
The general synthetic pathway may involve:
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Formation of a cyclopropane ring through addition of a carbene to an appropriate alkene
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Introduction of the methoxy group through substitution reactions
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Oxidation of a functional group to generate the carboxylic acid moiety
Industrial Production
Chemical Reactivity
1-Methoxycyclopropane-1-carboxylic acid exhibits diverse chemical reactivity due to its functional groups and strained cyclopropane ring.
Oxidation Reactions
The compound can undergo oxidation when treated with strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the cyclopropane ring and can lead to ring-opening followed by the formation of linear carboxylic acids or other oxidized products.
Reduction Reactions
Reduction of 1-methoxycyclopropane-1-carboxylic acid can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The carboxylic acid group can be reduced to form the corresponding alcohol, while stronger reducing conditions might affect the cyclopropane ring structure.
Substitution Reactions
The methoxy group in 1-methoxycyclopropane-1-carboxylic acid can participate in nucleophilic substitution reactions with various nucleophiles such as halides, amines, and thiols. These reactions can generate new derivatives with different functional groups attached to the cyclopropane ring.
Reaction Type | Reagents | Expected Products |
---|---|---|
Oxidation | KMnO4, CrO3 | Ring-opened carboxylic acids, ketones |
Reduction | LiAlH4, NaBH4 | Alcohols, reduced ring products |
Substitution | Halides, amines, thiols | Various functionalized derivatives |
Table 3: Common chemical reactions of 1-methoxycyclopropane-1-carboxylic acid
Biological Activities
Research indicates that 1-methoxycyclopropane-1-carboxylic acid possesses several biological activities that make it relevant for agricultural and pharmaceutical applications.
Ethylene Biosynthesis Inhibition
One of the most significant biological activities of 1-methoxycyclopropane-1-carboxylic acid is its ability to inhibit ethylene biosynthesis in plants. Ethylene is a critical plant hormone involved in fruit ripening and senescence processes. The compound has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the final step in ethylene biosynthesis, converting 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene.
A study demonstrated that treatment with this compound significantly reduced ethylene production in tomato plants, leading to delayed ripening and improved fruit quality during storage. This property suggests potential applications in post-harvest management to extend the shelf life of fruits and vegetables.
Antimicrobial Properties
Preliminary studies suggest that 1-methoxycyclopropane-1-carboxylic acid exhibits antimicrobial activity against various bacterial strains. In vitro tests have indicated its potential as a natural preservative in food products. The exact mechanism of its antimicrobial action is still under investigation, but it may involve disruption of bacterial cell membranes or interference with essential bacterial enzymes.
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Ethylene Inhibition | Inhibits ACO enzyme | Fruit ripening delay, shelf-life extension |
Antimicrobial Activity | Bacterial growth inhibition | Natural food preservative |
Anti-Cancer Effects | Apoptosis induction, cell cycle arrest | Cancer therapeutics research |
Table 4: Biological activities of 1-methoxycyclopropane-1-carboxylic acid
Applications in Research and Industry
The unique chemical properties and biological activities of 1-methoxycyclopropane-1-carboxylic acid make it valuable for various applications in research and potentially in industry.
Building Block in Organic Synthesis
1-Methoxycyclopropane-1-carboxylic acid serves as an important building block in the synthesis of more complex molecules, particularly those containing cyclopropane rings. Its structure allows for the development of diverse compounds with applications in pharmaceuticals and agrochemicals. The carboxylic acid group provides a handle for further functionalization through amide formation, esterification, and other transformations.
Applications in Biological Studies
The compound is instrumental in studying enzyme-catalyzed reactions involving cyclopropane rings. It can act as a substrate for enzymes such as cyclopropane fatty acid synthase, which is crucial for synthesizing cyclopropane-containing fatty acids that play roles in membrane structure and function. This makes it valuable for biochemical research aimed at understanding these enzymatic processes.
Agricultural Applications
The ethylene biosynthesis inhibition properties of 1-methoxycyclopropane-1-carboxylic acid suggest significant potential in agriculture. Possible applications include:
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Post-harvest treatments to delay fruit ripening
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Extension of shelf life for perishable produce
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Reduction of food waste in the supply chain
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Management of flower senescence in ornamental horticulture
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-methoxycyclopropane-1-carboxylic acid, it is valuable to compare it with structurally related compounds.
Comparison with Other Cyclopropane Derivatives
1-Methoxycyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as 1-methylcyclopropane-1-carboxylic acid and 1-aminocyclopropane-1-carboxylic acid. While these compounds share the basic cyclopropane ring structure, they differ in the functional groups attached to the ring, which significantly affects their chemical reactivity and biological activities.
Compound | Structural Feature | Notable Biological Activity |
---|---|---|
1-Methoxycyclopropane-1-carboxylic acid | Methoxy group at position 1 | Ethylene inhibition, antimicrobial activity |
1-Methylcyclopropane-1-carboxylic acid | Methyl group at position 1 | Limited information available |
1-Aminocyclopropane-1-carboxylic acid | Amino group at position 1 | Key intermediate in ethylene biosynthesis |
Table 5: Comparison of 1-methoxycyclopropane-1-carboxylic acid with related compounds
The methoxy group in 1-methoxycyclopropane-1-carboxylic acid imparts distinct chemical properties compared to its analogs. This substituent affects the electronic distribution within the molecule, influencing its reactivity patterns and interactions with biological targets.
Current Research and Future Perspectives
Recent Research Developments
Current research on 1-methoxycyclopropane-1-carboxylic acid is exploring several aspects of its chemistry and biology:
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Detailed investigation of its mechanism of action in inhibiting ethylene biosynthesis
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Development of more potent derivatives for agricultural applications
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Exploration of its antimicrobial spectrum against different bacterial strains
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Structure-activity relationship studies to enhance its biological activities
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Investigation of its potential in cancer research and drug development
Future Research Directions
Future research on 1-methoxycyclopropane-1-carboxylic acid could focus on:
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Development of optimized synthesis methods for large-scale production
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Creation of formulations for agricultural applications
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Detailed toxicological and environmental impact studies
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Design of novel derivatives with enhanced biological activities
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Exploration of additional biological activities beyond those currently known
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